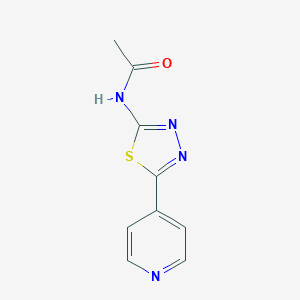
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-, also known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
科学研究应用
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been investigated for its potential as an anticonvulsant and as a treatment for neuropathic pain.
作用机制
The exact mechanism of action of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurological disorders.
生化和生理效应
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including BDNF and NGF, which are important for the growth and survival of neurons. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to increase the activity of several antioxidant enzymes, which help to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is its high potency and selectivity for its targets. This makes it a useful tool for studying the role of specific neurotransmitter systems in the brain. However, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is also highly reactive and can be difficult to work with in some experimental settings. It is important to use appropriate safety precautions when handling this compound.
未来方向
There are several potential future directions for research on Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. One area of interest is the development of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, there is potential for the use of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is a promising compound with potential therapeutic applications in neurological disorders. Its high potency and selectivity make it a useful tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action and to explore its potential in other neurological disorders.
合成方法
The synthesis of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- involves the reaction of 4-pyridylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. This method has been optimized for high yield and purity, making it suitable for large-scale production.
属性
CAS 编号 |
3652-14-0 |
|---|---|
产品名称 |
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- |
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC 名称 |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
InChI 键 |
SKPUYTVKMWBTBK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
规范 SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
其他 CAS 编号 |
3652-14-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



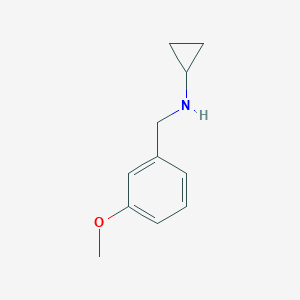
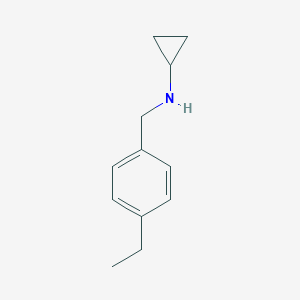
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
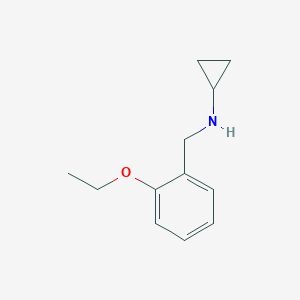

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
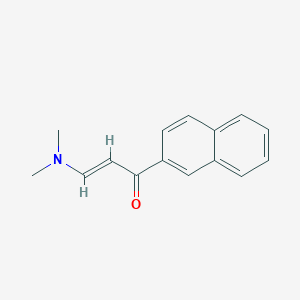
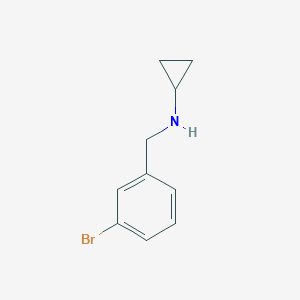
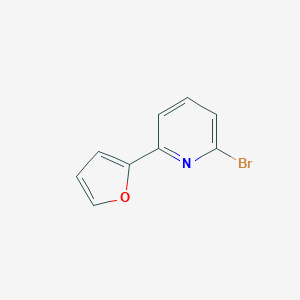
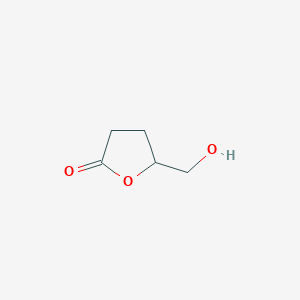
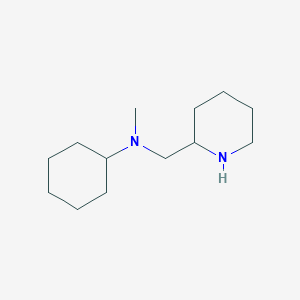
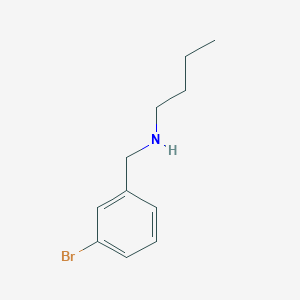
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)